molecular formula C21H24FN3O3 B2935933 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 954696-95-8

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2935933
CAS RN: 954696-95-8
M. Wt: 385.439
InChI Key: QSHHUOZXOJUWJA-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea, also known as "compound X," is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

The compound is investigated for its role in modulating orexin receptors, which are involved in feeding, arousal, stress, and drug abuse. In research on binge eating (BE) in female rats, compounds related to 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea were used to explore the effects of selective orexin receptor antagonism. This research suggests potential therapeutic uses for these compounds in treating disorders with a compulsive component, such as BE and other eating disorders (Piccoli et al., 2012).

Neuropeptide Y5 Receptor Antagonism

This compound is part of a broader group of urea derivatives that are studied for their role in inhibiting the neuropeptide Y5 (NPY5) receptor. The structure-activity relationships of these compounds have been explored for optimizing in vitro potency, leading to potential applications in treating conditions modulated by the NPY5 receptor (Fotsch et al., 2001).

Anticancer Investigations

Various urea derivatives, including those structurally related to 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea, have been synthesized and evaluated for their anticancer properties. These studies focus on their inhibitory effects on different enzymes and their impact on cancer cell lines, indicating their potential use in cancer treatment (Mustafa et al., 2014).

5-HT Reuptake Inhibition and Antagonism

Research involving similar ureas has explored their potential as 5-HT reuptake inhibitors with 5-HT1B/1D antagonistic activities. These studies indicate the therapeutic potential of these compounds in treating depression by enhancing serotonergic neurotransmission (Matzen et al., 2000).

Central Nervous System Agents

Compounds in this category, including ureas with structural similarities to 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea, have shown anxiolytic and muscle relaxant properties. This suggests potential applications in treating anxiety and related disorders (Rasmussen et al., 1978).

properties

IUPAC Name

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-28-19-8-2-15(3-9-19)10-11-23-21(27)24-13-16-12-20(26)25(14-16)18-6-4-17(22)5-7-18/h2-9,16H,10-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHHUOZXOJUWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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